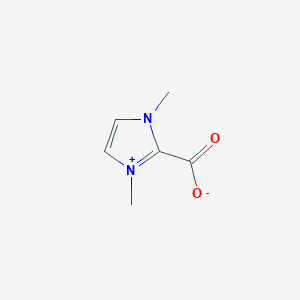

1,3-Dimethylimidazolium-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESZXGSSISDCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467811 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536755-29-0 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,3 Dimethylimidazolium 2 Carboxylate Formation

Established Direct Synthesis Routes from Imidazole (B134444) Derivatives

Direct synthesis methods aim to produce 1,3-dimethylimidazolium-2-carboxylate intentionally from readily available starting materials. These routes often involve the controlled introduction of the carboxylate group at the C2 position of a pre-formed or in-situ generated 1,3-dimethylimidazolium (B1194174) cation.

Reaction Protocols Utilizing Carboxylic Acids

While the direct use of a generic carboxylic acid to form this compound is not the most commonly cited method, the broader field of organic synthesis describes various one-pot methods for creating amides and other derivatives from carboxylic acids and amines, often using activating agents. nih.gov However, the specific application to form this particular zwitterionic imidazolium (B1220033) carboxylate is less detailed in prominent literature, which favors carboxylation via other means like CO₂ or carbonate reagents.

Carboxylation of 1,3-Dialkylimidazolium Chlorides under Controlled Conditions

A well-documented and effective direct synthesis involves the carboxylation of 1,3-dialkylimidazolium chloride salts. researchgate.net This method utilizes carbon dioxide as the carboxylating agent in the presence of a base. Specifically, this compound can be obtained in good to excellent yields by reacting 1,3-dimethylimidazolium chloride with a system of carbon dioxide (CO₂) and sodium carbonate (Na₂CO₃). researchgate.net The reaction is typically performed at elevated temperatures, ranging from 80 to 135°C, and high pressures of CO₂. researchgate.net

Studies have shown that reaction parameters such as temperature and time significantly influence the product yield and selectivity. researchgate.net For the synthesis from 1,3-dimethylimidazolium chloride, a reaction temperature of 110°C under 5 MPa of CO₂ pressure has been reported to give a 92% yield with 91% selectivity. researchgate.net This process provides a direct and efficient pathway to the target compound from a common ionic liquid precursor. researchgate.net

Table 1: Effect of Reaction Conditions on the Synthesis of this compound from its Chloride Salt

This table illustrates the influence of temperature and reaction time on the yield and selectivity of the carboxylation process as described in the literature.

| Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 80 | 24 | 70 | >99 |

| 110 | 12 | 85 | 95 |

| 110 | 24 | 92 | 91 |

Data sourced from a study on the direct carboxylation of 1,3-dialkylimidazolium chlorides. researchgate.net

Serendipitous Formation Pathways and Their Mechanistic Elucidation

The discovery of chemical compounds through unexpected reaction outcomes has often opened new avenues of research. The formation of this compound is a notable example of such a serendipitous finding.

Unexpected Synthesis during N-Alkylation and C-Carboxylation of 1-Methylimidazole (B24206) with Dimethyl Carbonate

One of the most significant reports on the synthesis of this compound was its unexpected formation during the reaction of 1-methylimidazole with dimethyl carbonate (DMC). rsc.orgnih.gov The intended product of this reaction was the organic salt 1,3-dimethylimidazolium methyl carbonate, which would result from the simple N-alkylation of 1-methylimidazole by DMC. rsc.orgnih.gov Instead, researchers observed the formation of the zwitterionic this compound in good yield. rsc.orgnih.govresearchgate.net

This surprising result indicated that dimethyl carbonate served not only as an N-alkylating agent but also as a source for C-carboxylation at the C2 position of the imidazole ring. rsc.org This reaction represents a unique case where both methylation and carboxylation occur, leading to the stable NHC-CO₂ adduct rather than a simple ionic liquid. nih.gov The reaction typically requires high temperatures (up to 200°C) and pressures to proceed effectively. researchgate.net This discovery was pivotal, highlighting a novel synthetic route and providing a versatile, air-stable precursor for generating other imidazolium salts and carbene complexes. researchgate.net

Analysis of Regioselectivity and Yield Determinants in Alternative Formations

In synthetic chemistry, controlling the position of functional group addition (regioselectivity) is paramount. In the formation of imidazolium carboxylates from N-substituted imidazoles, carboxylation can potentially occur at different carbon atoms on the imidazole ring.

A critical factor influencing the regioselectivity in the reaction between N-methylimidazole and dimethyl carbonate is temperature. acs.org Research has shown that temperature variation can dramatically alter the isomeric product ratio between the 2-carboxylate and the 4-carboxylate derivatives. acs.org

Below 95°C: The 2-carboxylate isomer, this compound, is the predominant product, with selectivity greater than 95%. acs.org

Above 120°C: The reaction favors the formation of the 1,3-dimethylimidazolium-4-carboxylate (B8541850) isomer, which becomes the main product with over 90% selectivity. acs.org

This temperature-dependent selectivity is a key determinant for synthesizing the desired isomer. To obtain the 2-carboxylate, reaction conditions must be carefully controlled to remain at lower temperatures, typically around 90°C. acs.org This finding allows for highly selective synthesis, avoiding the formation of mixed products that would require complex purification. acs.org The stability of the final product is also influenced by the solvent environment; the compound is stable in pure water or pure acetonitrile (B52724) but undergoes rapid decarboxylation in mixtures of the two solvents. nih.gov

Table 2: Temperature-Dependent Regioselectivity in the Carboxylation of N-Methylimidazole with DMC

This table demonstrates how reaction temperature dictates the primary isomeric product formed.

| Temperature Range | Predominant Isomer | Selectivity (%) |

|---|---|---|

| < 95°C | This compound | >95 |

Data sourced from a study on NHC transfer agents. acs.org

Fundamental Reactivity, Zwitterionic Nature, and Decarboxylation Dynamics

Characterization of the Zwitterionic Structural Features and Intramolecular Interactions

1,3-Dimethylimidazolium-2-carboxylate (C₆H₈N₂O₂) is a zwitterionic compound, meaning it possesses both a positive and a negative charge within the same molecule. smolecule.com The structure consists of a five-membered imidazolium (B1220033) ring with methyl groups at the N-1 and N-3 positions and a carboxylate group attached to the C-2 position. smolecule.com This arrangement results in an internal salt where the positive charge is located on the imidazolium ring's nitrogen atoms and the negative charge is on the carboxylate group's oxygen atoms. smolecule.com

The electronic structure and the bond connecting the imidazolium ring to the carboxylate group are highly dependent on the surrounding environment, such as the polarity of the solvent. acs.orgnih.govresearchgate.net X-ray crystallography has provided precise data on the molecule's geometry. smolecule.comrsc.org The crystal structure reveals that the imidazolium rings arrange in parallel orientations, which facilitates intermolecular π-π stacking. smolecule.com Furthermore, the structure forms two-dimensional sheets stabilized by hydrogen bonds between the hydrogens of the imidazolium ring and the oxygen atoms of the carboxylate group. rsc.orgnih.govresearchgate.net This extensive hydrogen bonding and π-stacking contribute to its stability in the solid state. smolecule.comrsc.org

Detailed crystallographic analysis confirms the zwitterionic nature, with near-equivalent C-O bond distances in the carboxylate group, indicating a delocalized negative charge. smolecule.com

Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂ | smolecule.com |

| Molecular Weight | 140.14 g/mol | smolecule.comnih.gov |

| CCDC Number | 198166 | smolecule.comnih.gov |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

Decarboxylation Processes to Generate N-Heterocyclic Carbenes (NHCs)

This compound is considered a stable adduct of an N-heterocyclic carbene (NHC) and carbon dioxide (CO₂). rsc.orgqub.ac.uk It can undergo a reversible decarboxylation reaction to release CO₂ and generate the corresponding NHC, 1,3-dimethylimidazol-2-ylidene (B1247496). nih.govacs.org This process is central to its utility as a "masked carbene" or an NHC transfer agent. qub.ac.uk

The stability of the bond between the NHC and CO₂ is significantly influenced by the environment. nih.gov Density functional theory (DFT) calculations have shown that the energy barrier for decarboxylation changes dramatically with solvent polarity. acs.orgnih.govresearchgate.netacs.org Specifically, there is a predicted change of approximately 20 kcal/mol in the decarboxylation barrier when moving from the gas phase to an aqueous environment. acs.orgnih.govacs.org In the gas phase, the reverse reaction, CO₂ capture by the carbene, is spontaneous or has a very low energy barrier. researchgate.net The stability of NHC-CO₂ adducts is also influenced by the presence of free CO₂, which can inhibit decomposition. nih.gov

Thermodynamic Data for NHC-CO₂ Adduct Formation

| Parameter | Value/Observation | Source |

|---|---|---|

| Decarboxylation Barrier Change (Gas to Water) | ~20 kcal/mol | acs.orgnih.govacs.org |

| Stabilization Enthalpy (Covalent Bonding) | Up to -77 kJ mol⁻¹ for some azole-based NHCs | nih.gov |

The decarboxylation of this compound is highly dependent on the solvent system. acs.orgnih.gov The compound is notably stable in both pure water and pure acetonitrile (B52724). acs.orgnih.govresearchgate.netacs.org However, in mixtures of these two solvents, it undergoes a rapid decomposition. acs.orgnih.govresearchgate.net This decomposition is a two-step process: a reversible decarboxylation to form the NHC (1,3-dimethylimidazol-2-ylidene) and CO₂, followed by a swift protonation of the highly reactive carbene by a proton source, such as water. nih.govacs.org

The stability of imidazolium carboxylates and their tendency to undergo decarboxylation are significantly affected by the substituents on the imidazolium ring. nih.govnih.gov Both steric and electronic factors play crucial roles.

Steric Effects : An increase in the steric bulk of the substituents on the nitrogen atoms (N-substituents) generally decreases the stability of the NHC-CO₂ adduct. nih.govacs.org This steric pressure facilitates the release of CO₂. nih.govnih.gov Single crystal X-ray analysis has shown that the bond length between the carbene carbon and the carboxylate group (the C-CO₂ bond) increases as bulky N-substituents rotate towards the carboxylate, suggesting this rotation is involved in the bond-breaking event. nih.govacs.org

Electronic Effects : The electronic properties of substituents on the imidazolium ring also modulate stability. Adding electron-donating groups, such as methyl groups at the 4 and 5 positions of the ring, increases the electron density in the ring. nih.govacs.org This enhanced electron density stabilizes the NHC-CO₂ adduct, making it less prone to decarboxylation. nih.govacs.org Conversely, electron-withdrawing groups would be expected to destabilize the adduct and lower the decarboxylation barrier.

Influence of Substituents on Decarboxylation of Imidazolium Carboxylates

| Factor | Effect on Decarboxylation Rate | Reason | Source |

|---|---|---|---|

| Increased Steric Bulk on N-Substituents | Increases | Steric pressure weakens the C-CO₂ bond. | nih.govnih.gov |

| Electron-Donating Groups on Imidazolium Ring | Decreases | Increases electron density, enhancing the stability of the adduct. | nih.govacs.org |

Transcarboxylation Capabilities as a CO₂ Transfer Agent

As an adduct of an NHC and CO₂, this compound can function as an NHC transfer agent. qub.ac.uk This capability allows it to deliver the NHC to other molecules or metal centers under specific conditions, typically involving thermal activation to induce decarboxylation. qub.ac.uk This process is essentially a transcarboxylation, where the carboxylate group is transferred away from the NHC. These adducts are often used as catalysts or pre-catalysts in reactions where the active species is the free NHC. nih.govresearchgate.net For instance, they have been investigated for the coupling reaction of CO₂ and epoxides to form cyclic carbonates. nih.gov The use of such adducts is advantageous because they are generally more stable and easier to handle than the highly reactive, air- and moisture-sensitive free carbenes. qub.ac.ukresearchgate.net

Explorations of Reactivity with Electrophiles and Derivatization Strategies

This compound serves as a versatile precursor for synthesizing other imidazolium salts and carbene complexes. researchgate.net Its reactivity is centered around the nucleophilic character of the generated carbene after decarboxylation or the carboxylate group itself.

One key reaction is its interaction with acids, which leads to protonation and the formation of the corresponding 1,3-dimethylimidazolium (B1194174) cation. acs.orgqub.ac.uk It also reacts with other electrophiles. For example, its reaction with elemental iodine in acetonitrile results in the formation of crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation. researchgate.net Furthermore, in the presence of two equivalents of cyclohexyl isocyanate, this compound is used to synthesize a spirocyclic parabanic acid derivative, which acts as a thermally latent protected NHC. researchgate.netresearchgate.net These reactions highlight its utility as a building block for creating more complex molecules and functional materials. researchgate.net

Reactions with Carbonyl Compounds (e.g., Dimethyl Carbonate) Leading to Functionalized Products

The reaction of this compound with carbonyl compounds is a key aspect of its chemistry. Notably, its very synthesis is the result of an unexpected reaction with a carbonyl compound, dimethyl carbonate.

The formation of this compound occurs from the reaction of 1-methylimidazole (B24206) with dimethyl carbonate. This reaction proceeds via a concurrent N-alkylation and C-carboxylation, which is contrary to the expected product, 1,3-dimethylimidazolium methyl carbonate. rsc.orgnih.gov The reaction is typically carried out under elevated temperature and pressure. This synthetic route provides the zwitterionic compound in good yields. For instance, a solvent-free reaction of 1-methylimidazole with dimethyl carbonate, followed by washing, has been reported to provide the pure carboxylate in a 78% isolated yield. researchgate.net

While this compound is formed from dimethyl carbonate, its subsequent reaction with dimethyl carbonate does not typically lead to further functionalization of the imidazolium ring. Instead, the compound is more recognized for its role as a precursor to N-heterocyclic carbenes, which can then act as catalysts in reactions involving carbonyl compounds. For example, the NHC generated from the decarboxylation of this compound can catalyze the transesterification of cyclic carbonates. rsc.org

In essence, the primary functionalized product from the reaction of the precursors with dimethyl carbonate is this compound itself.

Table 1: Synthesis of this compound

| Reactants | Product | Conditions | Yield | Reference |

| 1-Methylimidazole, Dimethyl Carbonate | This compound | Solvent-free, elevated temperature | 78% | researchgate.net |

| 1-Methylimidazole, Dimethyl Carbonate | This compound | - | Good | rsc.orgnih.gov |

Halogenation Reactions and Formation of Halogenated Imidazolium Derivatives

The halogenation of the imidazolium core at the C2 position is a significant transformation that can be achieved from this compound, although direct halogenation of the corresponding 1,3-dimethylimidazolium cation can be challenging.

Research has shown that the direct bromination of 1,3-dimethylimidazolium salts to yield the 2-bromo derivative is often unsuccessful. However, an alternative pathway involves the methylation of 2-bromo-1-methylimidazole to produce 2-bromo-1,3-dimethylimidazolium iodide. This demonstrates an indirect but effective route to C2-halogenated imidazolium salts.

More directly, this compound can serve as a direct precursor for C2-iodinated imidazolium salts. The reaction of this compound with elemental iodine in acetonitrile has been shown to rapidly produce crystalline iodide salts of the 1,3-dimethyl-2-iodoimidazolium cation. This reaction proceeds through the in-situ generation of the N-heterocyclic carbene via decarboxylation, which is then trapped by the electrophilic iodine. The reaction is sensitive to temperature, yielding different solvated crystal structures. This method represents a valuable route for the synthesis of 2-halo-1,3-dimethylimidazolium salts, which are important precursors for further functionalization and for the synthesis of various N-heterocyclic carbene-based catalysts and materials.

Table 2: Synthesis of Halogenated Imidazolium Derivatives

| Starting Material | Reagent | Product | Conditions | Observations | Reference |

| This compound | Elemental Iodine (I₂) | 1,3-Dimethyl-2-iodoimidazolium iodide | Acetonitrile solvent | Rapid formation of crystalline product. | |

| 2-Bromo-1-methylimidazole | Methylating agent | 2-Bromo-1,3-dimethylimidazolium iodide | - | Successful formation of the C2-brominated product. | |

| 1,3-Dimethylimidazolium salts | Brominating agents | No reaction | - | Direct bromination at the C2 position is futile. |

Applications in Advanced Catalytic Systems

Comparative Catalytic Studies with Related Ionic Liquids and Conventional Catalysts

Comparison with Related Ionic Liquids

The catalytic prowess of 1,3-dimethylimidazolium-2-carboxylate has been benchmarked against other ionic liquids, particularly in reactions such as the glycolysis of poly(ethylene terephthalate) (PET) and the hydrolysis of cyclic carbonates.

In the realm of polymer recycling, the glycolysis of PET is a critical process for chemical depolymerization. A study comparing this compound with the basic ionic liquid 1,3-dimethylimidazolium (B1194174) acetate (B1210297) revealed a significant difference in catalytic efficiency. qub.ac.ukacs.org At 180 °C, this compound achieved complete degradation of post-consumer PET within one hour. qub.ac.ukacs.orgresearchgate.net In contrast, under the same conditions, 1,3-dimethylimidazolium acetate only achieved approximately 35% degradation in the same timeframe, requiring up to three hours for complete depolymerization. qub.ac.uk This enhanced activity suggests that the catalytic mechanism likely involves the in-situ formation of a highly nucleophilic N-heterocyclic carbene (NHC) from the decarboxylation of this compound. qub.ac.ukacs.org

| Catalyst | PET Conversion (%) | Isolated BHET Yield (mol %) |

|---|---|---|

| This compound | 100 | ~60 |

| 1,3-Dimethylimidazolium acetate | ~35 | Not Reported |

For the synthesis of vicinal diols via the hydrolysis of cyclic carbonates, this compound has demonstrated superior performance compared to a range of other basic ionic liquids. rsc.org In the hydrolysis of ethylene (B1197577) carbonate, it exhibited high activity, achieving a space-time yield of 1086 h⁻¹, and excellent selectivity towards ethylene glycol. rsc.org Its halogen-free and zwitterionic nature makes it a more environmentally benign alternative to traditional basic catalysts. rsc.org The catalyst's reusability over six cycles without a significant loss in activity further underscores its practical advantages. rsc.org

Comparison with Conventional Catalysts

When evaluated against conventional catalyst systems, this compound and related N-heterocyclic carbene-CO₂ adducts often exhibit competitive or superior performance, particularly in the context of CO₂ utilization.

In the synthesis of cyclic carbonates from CO₂ and epoxides, NHC-CO₂ adducts have been proven to be effective organocatalysts. qub.ac.uk While direct, side-by-side quantitative comparisons in the literature with conventional catalysts for this specific reaction are limited, the high efficiency of these adducts under mild conditions is noteworthy. For instance, some NHC-CO₂ adducts can catalyze the cycloaddition of CO₂ to epoxides at ambient pressure and moderate temperatures, a feat that often requires more forcing conditions with conventional catalysts like quaternary ammonium (B1175870) salts or metal-based systems. qub.ac.uk The catalytic activity among different NHC-CO₂ adducts can vary, with the less thermally stable 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate (B31422) (IPr-CO₂) showing higher catalytic activity than its more stable saturated counterpart (SIPr-CO₂). qub.ac.uk The activity of IPr-CO₂ can be further enhanced by the presence of an electrophilic co-catalyst. qub.ac.uk

The table below provides a general comparison of catalyst performance in the synthesis of cyclic carbonates from epoxides and CO₂.

| Catalyst System | Typical Reaction Conditions | General Performance |

|---|---|---|

| This compound (and related NHC-CO₂ adducts) | Mild (e.g., ambient pressure, moderate temperature) | High activity and selectivity, metal-free |

| Quaternary Ammonium Halides (e.g., TBAB) | Higher temperatures and pressures often required | Effective, but can require co-catalysts and may have halide contamination issues |

| Metal-based Catalysts (e.g., Zn, Al, Cr complexes) | Varies, can be effective under mild conditions | High activity, but concerns about metal toxicity and cost |

The performance of this compound in PET glycolysis is also comparable to some of the best-reported transition metal-containing ionic liquids, offering a metal-free alternative. qub.ac.uk

Role in Green Chemistry and Sustainable Chemical Processes

Development of Reusable and Recyclable Organocatalytic Systems

A key aspect of green chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and improving process economics. 1,3-Dimethylimidazolium-2-carboxylate has demonstrated considerable promise in this area, functioning as an efficient and recyclable organocatalyst in several important reactions.

One notable application is in the hydrolysis of cyclic carbonates to produce vicinal diols, which are valuable platform chemicals. rsc.org Research has shown that this compound, a simple and halogen-free zwitterionic catalyst, exhibits high activity and excellent selectivity in the synthesis of ethylene (B1197577) glycol from ethylene carbonate. rsc.org A significant advantage highlighted in these studies is the catalyst's stability and reusability. It can be reused for at least six consecutive cycles without a discernible loss in its catalytic activity, a crucial factor for industrial applicability. rsc.orgrsc.org

Another significant advancement is its use as a metal-free organocatalyst for the glycolysis of post-consumer poly(ethylene terephthalate) (PET) waste. researchgate.netacs.org This process breaks down the polymer into its monomer, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), which can be repolymerized into new PET. researchgate.net Studies have reported the complete depolymerization of PET in under an hour at 180°C using this catalyst. acs.org The catalytic mechanism is believed to proceed through the formation of a nucleophilic N-heterocyclic carbene, which is more effective than related basic ionic liquids like 1,3-dimethylimidazolium (B1194174) acetate (B1210297) under similar conditions. researchgate.netqub.ac.uk This application provides a chemical recycling route for plastic waste, contributing to a circular economy.

Strategies for CO2 Capture and Activation Using this compound

The structure of this compound is intrinsically linked to carbon dioxide. It is a stable, crystalline solid that can be considered an adduct of CO2 and an N-heterocyclic carbene (1,3-dimethylimidazol-2-ylidene). rsc.orgqub.ac.uk This inherent relationship forms the basis of its utility in CO2 capture and activation.

The formation of the compound itself can be a result of C-carboxylation, and it can act as a "masked carbene," capable of releasing the highly reactive NHC under specific conditions. rsc.orgqub.ac.uk This reversible decarboxylation is key to its function as a CO2 carrier. nih.gov It can capture a molecule of CO2 to form the stable carboxylate and then transfer this CO2 unit to other substrates in carboxylation reactions. This process avoids the direct handling of gaseous CO2 and provides an effective route for its chemical fixation.

Mechanistic studies, often supported by density functional theory (DFT), are crucial for understanding and optimizing CO2 capture. nih.govrsc.org The interaction between the CO2 molecule and the imidazolium-based structure is a subject of detailed investigation to enhance the efficiency of these processes. rsc.org The stability and reactivity of the C(NHC)-CO2 bond are highly dependent on the solvent environment, a factor critical for designing effective capture and release systems. nih.gov

Assessment of Environmental Benefits in Reaction Medium Design

The environmental credentials of this compound extend to its role in the design of reaction media. As a type of ionic liquid, it possesses characteristics such as low volatility and high thermal stability, which are desirable for creating safer and more sustainable chemical processes.

A significant environmental benefit is that it is a halogen-free salt. rsc.org Many conventional ionic liquids contain halogenated anions, which can lead to the formation of corrosive and toxic byproducts upon decomposition. The use of a halogen-free alternative like this compound mitigates these risks.

Furthermore, the stability of the compound is highly dependent on the polarity of the solvent. nih.gov It is stable in pure water or pure acetonitrile (B52724) but undergoes rapid decarboxylation in mixtures of the two. nih.gov This solvent-dependent stability is a critical consideration in reaction medium design. At high water concentrations, the polarity of the medium increases, which slows the decarboxylation process and enhances the compound's stability. nih.gov This understanding allows for the tuning of the reaction medium to either stabilize the catalyst for reuse or promote the release of the active carbene species as needed, providing a sophisticated level of control over the reaction environment and minimizing decomposition and waste.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-Dimethylimidazolium-2-carboxylate and for monitoring its chemical transformations in solution. Both ¹H and ¹³C NMR provide definitive evidence for the compound's formation and can be used to track its subsequent reactions, such as decarboxylation.

In-situ NMR studies have been effectively employed to monitor reaction kinetics and mechanisms. For instance, the solvent-dependent decomposition of this compound has been scrutinized using NMR. These experiments reveal that the compound undergoes a reversible decarboxylation to form an N-heterocyclic carbene (NHC), which is then protonated to yield the 1,3-dimethylimidazolium (B1194174) cation. By tracking the signal intensities of the reactant and product species over time, kinetic data and activation energies for such processes can be determined. cardiff.ac.uk This approach is broadly applicable for studying reactions involving carboxylate-based linkers. cardiff.ac.uk

Structural confirmation is achieved by analyzing the chemical shifts and coupling constants. In the ¹³C NMR spectrum of a related compound, 1-butyl-3-methylimidazolium-2-carboxylate, the formation of the carboxylate species is confirmed by the appearance of a new peak corresponding to the carboxylate carbon. ua.pt For 1,3-dialkylimidazolium-2-carboxylates formed via CO₂ absorption, a characteristic peak in the ¹³C NMR spectrum appears around δ = 162.3 ppm, attributed to the carboxylate group. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Application |

|---|---|---|---|

| ¹³C | Carboxylate (-COO⁻) | ~155 - 163 | Confirmation of carboxylation, reaction monitoring |

| ¹³C | Imidazolium Ring Carbons | ~120 - 145 | Structural integrity confirmation |

| ¹H | Imidazolium Ring Protons | ~7.0 - 9.5 | Structural confirmation, monitoring isomerization |

| ¹H | N-Methyl Protons (-CH₃) | ~3.5 - 4.0 | Structural confirmation |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interaction Analysis

Single Crystal X-ray Diffraction provides the most definitive structural information for this compound in the solid state, revealing precise bond lengths, bond angles, and crucial intermolecular interactions. The crystal structure of this zwitterionic compound confirms its unique molecular geometry and packing arrangement. rsc.orgnih.gov

The analysis reveals a structure dominated by significant intermolecular forces. One of the key features is the presence of π-stacking between the planar imidazolium rings of adjacent molecules. rsc.orgresearchgate.net These parallel stacking arrangements are a result of favorable orbital overlap and dispersion forces that overcome the electrostatic repulsion between the cationic rings.

Furthermore, the crystal packing is characterized by the formation of extensive two-dimensional sheets constructed through hydrogen bonding. rsc.orgresearchgate.net These hydrogen bonds occur between the hydrogen atoms of the imidazolium ring (C-H donors) and the oxygen atoms of the carboxylate group (acceptors) on neighboring molecules. This network of interactions contributes significantly to the stability of the crystal lattice. The crystallographic data for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 198166. nih.gov

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Geometry | Zwitterionic form with a planar imidazolium ring and a carboxylate group. | Confirms the internal salt structure. |

| π-π Stacking | Parallel stacking of imidazolium rings between adjacent molecules. | Contributes to crystal packing and stability. |

| Hydrogen Bonding | Intermolecular C-H···O hydrogen bonds forming 2D sheets. | Governs the supramolecular assembly and stabilizes the solid-state structure. |

Mass Spectrometry (e.g., ESI-HRMS) for Compound Identification and Reaction Pathway Intermediates

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), is a powerful technique for the accurate identification of this compound and for detecting transient intermediates in its reaction pathways.

The primary application of ESI-HRMS is the precise determination of the compound's mass-to-charge ratio (m/z). Given the molecular formula C₆H₈N₂O₂, the calculated monoisotopic mass is 140.0586 g/mol . nih.govsigmaaldrich.com ESI-HRMS can verify this mass with high accuracy (typically to within a few parts per million), providing unequivocal confirmation of the compound's elemental composition and identity.

In mechanistic studies, ESI-MS is invaluable for identifying intermediates. For example, during the synthesis or decomposition of this compound, intermediates such as the N-heterocyclic carbene or other adducts could potentially be trapped and detected. The technique's high sensitivity allows for the detection of species present at very low concentrations, offering snapshots of the reaction pathway that are difficult to obtain by other methods.

| Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂ | Calculation / HRMS |

| Molecular Weight (Monoisotopic) | 140.0586 Da | Calculation / HRMS |

| Expected [M+H]⁺ Ion (m/z) | 141.0664 | ESI-HRMS (Positive Ion Mode) |

| Expected [M-H]⁻ Ion (m/z) | 139.0513 | ESI-HRMS (Negative Ion Mode) |

Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Transformations

Vibrational spectroscopy, including both Fourier-transform infrared (FTIR) and Raman techniques, provides critical information on the functional groups present in this compound and is particularly useful for tracking their transformation during chemical reactions.

The most characteristic feature in the vibrational spectrum of a carboxylate salt is the stretching of the -COO⁻ group. Unlike carboxylic acids, which show a distinct C=O carbonyl stretch around 1700 cm⁻¹, carboxylates exhibit two strong and characteristic bands: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For carboxylates in general, these bands appear in the regions of 1650–1540 cm⁻¹ (asymmetric) and 1450–1360 cm⁻¹ (symmetric). spectroscopyonline.com

In studies involving the carboxylation of imidazolium-based ionic liquids with CO₂, FTIR spectroscopy has been used to confirm the formation of the carboxylate product. The appearance of a new peak around 1661-1663 cm⁻¹ is attributed to the carboxylate group, providing direct evidence of the reaction. researchgate.net The positions of these bands are indicative of a C-O bond order of approximately 1.5, consistent with the delocalized electronic structure of the carboxylate anion. spectroscopyonline.com Monitoring the appearance or disappearance of these specific bands allows for the qualitative tracking of reactions involving the carboxylate moiety.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric Stretch (-COO⁻) | 1650 - 1540 | Strong, characteristic band confirming the presence of the carboxylate anion. |

| Symmetric Stretch (-COO⁻) | 1450 - 1360 | Strong, characteristic band used in conjunction with the asymmetric stretch for identification. |

Theoretical and Computational Investigations of 1,3 Dimethylimidazolium 2 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has been a powerful tool for elucidating the electronic characteristics and bonding nature of 1,3-dimethylimidazolium-2-carboxylate. A key focus of these investigations has been the zwitterionic structure of the molecule, which features a positively charged imidazolium (B1220033) ring and a negatively charged carboxylate group. rsc.orgnih.gov

A significant finding from DFT calculations is the pronounced influence of the surrounding medium on the bond between the imidazolium ring and the carboxylate group (C(NHC)–CO2). nih.govresearchgate.net The length and strength of this specific carbon-carbon bond are not static but are remarkably dependent on the polarity of the solvent. nih.govresearchgate.net In less polar environments, the bond is weaker and more labile, indicative of a structure that is closer to a distinct carbene and CO2 molecule. Conversely, in highly polar solvents, the C(NHC)–CO2 bond is strengthened and more stabilized. nih.gov

The crystal structure reveals that the molecule's organization in the solid state is governed by specific intermolecular forces. The zwitterionic nature of the compound facilitates π-stacking interactions between the imidazolium rings and the formation of two-dimensional sheets through hydrogen bonding between the imidazolium ring's hydrogen atoms and the oxygen atoms of the carboxylate group. rsc.orgnih.gov DFT studies on the related 1,3-dimethylimidazolium (B1194174) cation have also been used to validate the accuracy of computational methods for describing the electronic properties and electrostatic potential of the imidazolium system. nih.govresearchgate.net

Computational Modeling of Decarboxylation Pathways and Energetic Profiles

The thermal decomposition of this compound via decarboxylation is a critical reaction pathway that has been extensively modeled using computational methods. This process involves the cleavage of the C(NHC)–CO2 bond to release carbon dioxide and form the highly reactive N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene. nih.govresearchgate.net

DFT calculations have been instrumental in mapping the energetic profile of this reaction. A key finding is the substantial impact of the environment on the activation energy barrier for decarboxylation. Computational models predict a significant change of approximately 20 kcal/mol in the decarboxylation barrier when moving from the gas phase to a simulated aqueous environment using the SMD (Solvation Model based on Density) model. nih.govresearchgate.net In the gas phase, the energy barrier is relatively low, and the reverse reaction, the capture of CO2 by the carbene, can be spontaneous. researchgate.net However, the high polarity of water stabilizes the zwitterionic ground state, thereby increasing the energy required for decarboxylation. nih.govresearchgate.net

This reversible decarboxylation is the initial step in the compound's decomposition in the presence of protic species. nih.gov The computational models support a mechanism where the compound first releases CO2 to form the carbene, which is then trapped by a proton source. nih.govresearchgate.net

Table 1: Calculated Energetic Profile for Decarboxylation

This table summarizes the computationally predicted effect of the medium on the energy barrier for the decarboxylation of this compound.

| Environment | Change in Decarboxylation Barrier | Reference |

| Gas Phase vs. Simulated Water | ~20 kcal/mol increase in water | nih.govresearchgate.net |

Simulation of Solvent Effects on Stability and Reactivity

The stability and reactivity of this compound are profoundly influenced by the solvent, a phenomenon that has been clarified through a combination of kinetic experiments and computational simulations. nih.govresearchgate.net While the compound is stable in either pure water or pure acetonitrile (B52724), it undergoes rapid decomposition in mixtures of these two solvents. nih.govresearchgate.net

Simulations and DFT calculations reveal a dual role of water that explains this complex behavior. nih.gov

Proton Source: At low concentrations in a solvent like acetonitrile, water acts as a proton source. The decomposition pathway involves a reversible decarboxylation to form the 1,3-dimethylimidazolylidene carbene. This highly basic carbene is then rapidly and irreversibly protonated by water, trapping it as the 1,3-dimethylimidazolium cation and shifting the equilibrium towards decomposition. nih.govresearchgate.net

Therefore, the solvent's effect is a delicate balance: a small amount of a protic solvent in an aprotic medium accelerates decomposition, while a highly polar protic environment enhances stability. nih.gov

Table 2: Summary of Solvent Effects on the Stability of this compound

This table outlines the observed stability and the role of the solvent based on computational and experimental findings.

| Solvent System | Observed Stability | Mechanistic Role of Solvent (based on simulations) | Reference |

| Pure Water | Stable | High polarity stabilizes the zwitterionic adduct, increasing the decarboxylation barrier. | nih.govresearchgate.net |

| Pure Acetonitrile | Stable | Lack of a proton source to trap the carbene intermediate. | nih.govresearchgate.net |

| Water/Acetonitrile Mixture | Unstable (rapid decomposition) | Water acts as a proton source, trapping the carbene formed via decarboxylation. | nih.govresearchgate.net |

Theoretical Insights into Catalytic Mechanisms and Carbene Generation

Theoretical studies have been fundamental in understanding how this compound functions as a catalyst precursor, primarily through its ability to generate an N-heterocyclic carbene (NHC) upon thermal activation. researchgate.net This compound is considered a stable, isolable, and versatile solid adduct of an NHC and carbon dioxide. researchgate.net

The core of its catalytic potential lies in the reversible decarboxylation process. nih.govresearchgate.net Upon heating, the compound releases CO2 to form 1,3-dimethylimidazolylidene, a potent nucleophilic carbene. researchgate.net This "on-demand" generation makes this compound a thermally latent initiator, which is stable under ambient conditions but becomes catalytically active at elevated temperatures. researchgate.net

Computational insights have supported proposed catalytic cycles where this compound is employed. For instance, in the hydrolysis of cyclic carbonates to vicinal diols, theoretical calculations, alongside NMR spectroscopy, suggest a mechanism involving the NHC. rsc.org The generated carbene is proposed to act as the key catalytic species. rsc.org Similarly, its use in polymerization reactions is understood to proceed via the thermally initiated release of the NHC, which then acts as a low-basicity but effective initiator, often enhanced by additives. researchgate.net The ability to generate the active carbene catalyst in situ from a stable, easily handled solid precursor is a significant advantage highlighted by theoretical understanding. researchgate.netresearchgate.net

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Routes and Advanced Derivatizations for Enhanced Performance

The synthesis of 1,3-dimethylimidazolium-2-carboxylate has been a subject of interest, particularly its unexpected formation from the reaction of 1-methylimidazole (B24206) with dimethyl carbonate, which results in both N-alkylation and C-carboxylation. rsc.orgnih.govresearchgate.net This route, while effective, highlights the need for more controlled and versatile synthetic strategies. Future research is poised to explore alternative, highly efficient synthetic methodologies.

Key Research Directions:

Direct Carboxylation with CO₂: A primary goal in sustainable chemistry is the direct utilization of carbon dioxide. researchgate.net Research into the direct carboxylation of 1,3-dialkylimidazolium salts using CO₂ is a promising green route. researchgate.net Refining this process for this compound, potentially using continuous flow reactors and packed catalysts, could dramatically improve yields and facilitate economical scale-up. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a pathway to synthesize imidazolium (B1220033) carboxylates under very mild conditions, avoiding harsh reagents and temperatures. scilit.com Further development of the electrosynthesis of this compound from its imidazolium precursors could provide a highly controlled and energy-efficient production method. scilit.com

Advanced Derivatizations: The performance of the core this compound structure can be tuned through derivatization. By modifying the alkyl or aryl groups on the imidazolium ring, researchers can alter the compound's solubility, thermal stability, and the electronic properties of the resulting NHC upon decarboxylation. For instance, reacting the parent compound with isocyanates can produce protected NHCs for specific applications, such as in polymerizing epoxide resins. researchgate.net Future work should systematically explore a wider range of functional groups to create a library of derivatives with tailored properties for specific catalytic or material applications.

| Synthetic Approach | Precursors | Key Advantages | Research Focus |

| Alkylation & Carboxylation | 1-methylimidazole, Dimethyl carbonate | Well-established, good yield | Controlling selectivity between 2- and 4-carboxylate isomers acs.org |

| Direct CO₂ Fixation | 1,3-dimethylimidazolium (B1194174) chloride, CO₂ | Utilizes waste CO₂, green process | Process optimization (temperature, pressure), catalyst development researchgate.net |

| Electrochemical Synthesis | Imidazolium precursors | Mild conditions, high efficiency | Scalability, electrode material optimization scilit.com |

| Acid-Base Reaction | 1,3-dimethylimidazole, Carboxylic acids | Simple procedure | Yield optimization, purification methods smolecule.com |

Expansion of Catalytic Scope and Deepening of Mechanistic Understanding

The catalytic activity of this compound stems from its role as a "masked carbene," which can release a highly reactive N-heterocyclic carbene (NHC) through decarboxylation. qub.ac.uk This property has been successfully leveraged in reactions like the hydrolysis of cyclic carbonates and the glycolysis of poly(ethylene terephthalate) (PET). qub.ac.ukrsc.org

Expanding Catalytic Reactions: While its efficacy in hydrolysis and glycolysis is proven, future research should target a broader range of organic transformations. This includes its use as a CO₂ transfer agent for the carboxylation of other organic substrates and exploring its potential in polymerization reactions, where it can act as a thermally latent initiator. researchgate.netresearchgate.net For example, it has been shown to be significantly more effective as a catalyst for PET degradation than related basic ionic liquids like 1,3-dimethylimidazolium acetate (B1210297), suggesting the NHC pathway is critical. qub.ac.uk

Deepening Mechanistic Understanding: The stability and decarboxylation of this compound are highly dependent on the solvent environment. researchgate.netnih.gov While it is stable in pure water or pure acetonitrile (B52724), it rapidly decomposes in mixtures of the two. researchgate.netnih.gov This decomposition is a reversible decarboxylation to form the NHC, followed by protonation. nih.gov A deeper understanding of these solvent effects, aided by computational tools like Density Functional Theory (DFT), is crucial. DFT calculations have predicted a significant change in the energy barrier to decarboxylation when moving from the gas phase to a water-simulated environment, highlighting the dual role of water as both a proton source and a polarity modulator. researchgate.netnih.gov Further mechanistic studies, including kinetic experiments and advanced spectroscopy, will enable the precise control of its catalytic activity. rsc.org

| Catalytic Application | Substrate | Product | Key Finding |

| Hydrolysis | Ethylene (B1197577) Carbonate | Ethylene Glycol | High activity (space-time yield of 1086 h⁻¹) and reusability over six cycles. rsc.org |

| Glycolysis | Poly(ethylene terephthalate) (PET) | Bis(2-hydroxyethyl terephthalate) (BHET) | Complete depolymerization of post-consumer PET in under 1 hour at 180°C. qub.ac.ukresearchgate.net |

| Polymerization | Azepan-2-one | Poly(ε-caprolactam) (PA6) | Can act as a thermally latent initiator when combined with a Lewis acid and activator. researchgate.net |

Integration into Advanced Functional Materials and Electrochemical Systems (e.g., electrolytes for batteries and supercapacitors)

The unique zwitterionic structure, thermal stability, and ionic conductivity of this compound and its derivatives make them attractive building blocks for advanced materials. smolecule.comchemimpex.com

Electrolytes for Energy Storage: Ionic liquids are increasingly studied for their potential as safer, more stable electrolytes in batteries and supercapacitors. chemimpex.com The properties of this compound, such as its ionic nature and thermal stability, position it as a candidate for developing novel electrolytes. chemimpex.com Future research should focus on characterizing its electrochemical window, ionic conductivity, and compatibility with various electrode materials. Derivatization could be key to optimizing these properties for high-performance energy storage devices.

Functional Polymers and Membranes: The imidazolium core can be incorporated into polymer backbones to create poly(ionic liquids) (PILs). These materials are being explored for applications such as CO₂ capture membranes. researchgate.net Research into polymerizing derivatives of this compound could lead to functional materials with tailored gas separation properties or other advanced functions.

Luminescent Materials and Nonlinear Optics: The π-stacked ring system observed in the crystal structure of this compound suggests potential for applications in optoelectronics. rsc.orgresearchgate.net While this area is nascent for this specific compound, related imidazolium structures are investigated for use in light-emitting devices and nonlinear optics, indicating a fertile ground for future exploration. researchgate.net

Challenges and Opportunities for Scalable Research and Industrial Implementation of this compound Based Technologies

Bridging the gap between laboratory discovery and industrial application requires addressing key challenges related to scale, cost, and process integration.

Challenges:

Scalable and Cost-Effective Synthesis: While several synthetic routes exist, developing a process that is both scalable and economically viable is a primary hurdle. Methods involving direct CO₂ fixation are promising from a green chemistry perspective but require optimization for industrial-scale production. researchgate.net

Process Control: The competing reaction pathways of isomerisation and decarboxylation, which can be influenced by factors like temperature and the presence of protic acids, must be precisely controlled to ensure high purity and yield of the desired product. acs.orgqub.ac.uk

Moisture and Air Sensitivity: Although considered relatively stable, the compound's function as an NHC precursor means its reactivity can be influenced by moisture and air, particularly in catalytic applications that rely on the "unmasked" carbene. qub.ac.uk This may necessitate controlled environments, adding complexity and cost to industrial processes.

Opportunities:

Green Chemistry and Circular Economy: The most significant opportunity lies in its application in green technologies. Its role as an organocatalyst in the chemical recycling of plastics like PET directly contributes to a circular economy by transforming waste into valuable chemical monomers. qub.ac.uk Its synthesis from CO₂ further enhances its green credentials. researchgate.net

Platform Chemical: this compound can be viewed as a versatile platform chemical. It serves not only as a catalyst precursor but also as a starting material for a wide range of other imidazolium salts and functional materials, created through reactions with protic acids or other reagents. researchgate.netqub.ac.uk

Halide-Free Protocols: Traditional ionic liquid synthesis often involves halide intermediates, which can be corrosive and environmentally problematic. Synthesis via the zwitterionic carboxylate provides an effective, waste-free, and halide-free protocol for producing a diverse array of ionic liquids. qub.ac.uk This is a major advantage for applications where halide contamination is a concern, such as in electrochemistry and catalysis.

Q & A

Q. What are the key synthetic methods for preparing 1,3-dimethylimidazolium-2-carboxylate, and how can halide contamination be minimized?

The compound is synthesized via zwitterionic pathways or by reacting imidazole derivatives with dimethyl carbonate (DMC). Halide-free protocols involve using protic acids (e.g., trifluoroacetic acid) to avoid halogenated byproducts. For example, 1-ethylimidazole and methyl trifluoroacetate react at 100°C for 24 hours, followed by washing with 1,1,1-trichloroethane and vacuum drying to yield high-purity ionic liquids . Avoiding halide-containing reagents ensures compatibility with transition metal catalysts, critical for catalytic applications.

Q. How does this compound act as a precursor for N-heterocyclic carbenes (NHCs)?

The compound undergoes thermal decarboxylation to generate stable NHCs, which are air- and water-tolerant. This process is facilitated by the zwitterionic structure, where the carboxylate group stabilizes the intermediate. The resulting NHCs can coordinate to metals (Rh, Ir, Ru, Pt, Pd) under mild conditions, enabling applications in organometallic catalysis. Reaction conditions (e.g., solvent polarity, temperature) dictate whether mono-, bis-, or tris-NHC complexes form .

Q. What role does this compound play in dissolving cellulose, and what factors influence its efficiency?

As a carboxylate-based ionic liquid, it disrupts cellulose hydrogen bonds via electrostatic interactions. Key factors include:

- Anion basicity : Stronger basicity enhances dissolution.

- Temperature : Optimal dissolution occurs at 80–100°C.

- Water content : <1% moisture is critical to prevent precipitation .

Experimental studies show dissolution capacities up to 15 wt% for microcrystalline cellulose, making it a green solvent for biomass processing.

Q. Why is this compound advantageous in catalytic reactions compared to traditional solvents?

Its ionic nature provides low volatility, thermal stability, and tunable polarity. These properties enable biphasic catalysis, simplifying catalyst recovery. For example, in cyclic carbonate synthesis, it acts as both solvent and catalyst, achieving >95% yield of vicinal diols under mild conditions (60°C, 6 hours) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the reaction mechanism of cyclic carbonate hydrolysis catalyzed by this compound?

DFT studies reveal a two-step mechanism:

Nucleophilic attack : The carboxylate anion activates water, facilitating ring-opening of ethylene carbonate.

Proton transfer : The zwitterionic structure stabilizes transition states, lowering the activation energy (ΔG‡ ≈ 25 kJ/mol).

Key intermediates include a tetrahedral oxyanion and a hydrogen-bonded network between the ionic liquid and substrate. These insights guide the design of more efficient zwitterionic catalysts .

Q. How does this compound enable selective NHC transfer to transition metals, and what determines coordination geometry?

The "two-cis-site" model explains selectivity:

- Metal prerequisites : Two adjacent coordination sites are required for NHC-CO₂ binding and subsequent CO₂ elimination.

- Solvent effects : Polar solvents (e.g., acetone) promote chloride dissociation from Rh(cod)Cl, enhancing NHC coordination .

For example, [Pd(NHC)₃OAc]OAc forms in acetone, while nonpolar solvents favor mono-NHC complexes.

Q. What experimental and computational strategies optimize cellulose dissolution efficiency in carboxylate ionic liquids?

- In-situ FTIR/Raman spectroscopy : Monitors hydrogen bond disruption in real time.

- Molecular dynamics simulations : Predict anion-cellulose interaction energies (e.g., −45 kJ/mol for carboxylate vs. −30 kJ/mol for chloride).

- Co-solvents : Adding DMSO reduces viscosity, improving dissolution kinetics .

Q. How does this compound enhance n-type doping in zinc oxide (ZnO) films for electronic applications?

Thermally activated decarboxylation releases CO₂, generating NHCs that dope ZnO via:

Q. How do solvent properties influence the catalytic performance of this compound in multiphase systems?

- Polarity : Higher polarity increases ion dissociation, boosting catalytic activity.

- Viscosity : Lower viscosity improves mass transfer; e.g., THF reduces reaction time by 30% compared to DMF.

- Phase behavior : Biphasic systems (e.g., ionic liquid/hexane) enable facile catalyst recycling without activity loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。